Antifungal Potency: 2',4'-Dihydroxyacetophenone Exhibits Greater or Equal Broad-Spectrum Activity Compared to Paeonol
A comparative study evaluated the antifungal activity of 2',4'-Dihydroxyacetophenone (DHAP), paeonol, and resorcinol against a panel of 11 phytopathogenic fungi. At a concentration of 0.5 g/L, DHAP demonstrated antifungal activity that was greater than or equal to that of paeonol against all 11 strains tested, and the activity of both these compounds was significantly greater than that of the precursor resorcinol [1]. This data highlights the crucial role of the acetyl group in enhancing antifungal activity, while methylation of the phenolic hydroxyl group (as in paeonol) does not confer a consistent advantage and may even reduce efficacy in certain cases.
| Evidence Dimension | In vitro Antifungal Activity |
|---|---|
| Target Compound Data | ≥ activity of paeonol against 11 fungi strains at 0.5 g/L |
| Comparator Or Baseline | Paeonol (2-hydroxy-4-methoxyacetophenone) and Resorcinol (m-dihydroxybenzene) |
| Quantified Difference | DHAP activity ≥ paeonol; both DHAP and paeonol >> resorcinol |
| Conditions | Mycelial growth inhibition assay against 11 phytopathogenic fungi, 0.5 g/L compound concentration |
Why This Matters
For applications requiring broad-spectrum antifungal efficacy without the added synthetic step of methylation, 2',4'-Dihydroxyacetophenone offers a procurement advantage over paeonol by delivering equivalent or superior potency at a potentially lower cost and with fewer synthetic impurities.
- [1] Yu, S. et al. Study on the Changes of Antifungal Activity during the Synthesis of Paeonol. Chemistry & Bioengineering, 2012, 8, 56-58. View Source
